T-Type calcium channel inhibitor 2

Catalog No.
S12871761
CAS No.
M.F
C36H39FN4OS
M. Wt
594.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
T-Type calcium channel inhibitor 2

Product Name

T-Type calcium channel inhibitor 2

IUPAC Name

2-[2-[5-(dimethylamino)pentylsulfanyl]-3-(4-phenylphenyl)-4H-quinazolin-4-yl]-N-[(4-fluorophenyl)methyl]acetamide

Molecular Formula

C36H39FN4OS

Molecular Weight

594.8 g/mol

InChI

InChI=1S/C36H39FN4OS/c1-40(2)23-9-4-10-24-43-36-39-33-14-8-7-13-32(33)34(25-35(42)38-26-27-15-19-30(37)20-16-27)41(36)31-21-17-29(18-22-31)28-11-5-3-6-12-28/h3,5-8,11-22,34H,4,9-10,23-26H2,1-2H3,(H,38,42)

InChI Key

DOCPLAPSOWUOSM-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCCCCSC1=NC2=CC=CC=C2C(N1C3=CC=C(C=C3)C4=CC=CC=C4)CC(=O)NCC5=CC=C(C=C5)F

T-Type calcium channel inhibitor 2 is a chemical compound that selectively inhibits T-Type calcium channels, which are voltage-gated ion channels characterized by their ability to open at low membrane potentials. These channels play a crucial role in various physiological processes, including neuronal excitability, cardiac pacemaking, and smooth muscle contraction. T-Type calcium channel inhibitor 2 has shown promise in modulating these channels, potentially offering therapeutic benefits in conditions such as epilepsy, pain, and cardiovascular diseases .

T-Type calcium channel inhibitor 2 has demonstrated significant biological activity in preclinical studies. Its inhibition of T-Type calcium channels can lead to various physiological effects:

  • Neuroprotective Effects: The compound may protect neurons from excitotoxicity and ischemic damage by reducing calcium overload in neuronal cells .
  • Cardiovascular Effects: By inhibiting T-Type calcium channels in cardiac tissues, the compound can modulate heart rate and rhythm, potentially offering therapeutic avenues for arrhythmias .
  • Pain Modulation: T-Type calcium channels are involved in pain pathways; thus, their inhibition can reduce nociceptive signaling, providing analgesic effects .

The synthesis of T-Type calcium channel inhibitor 2 typically involves multi-step organic synthesis techniques. While specific synthetic routes are proprietary or not fully disclosed in the literature, general methods may include:

  • Starting Materials: Selection of appropriate precursors that contain functional groups conducive to forming the desired structure.
  • Reactions: Utilizing reactions such as nucleophilic substitutions, cyclizations, or couplings to build the core structure.
  • Purification: Employing chromatographic techniques to isolate and purify the final product.

For precise methodologies and conditions, proprietary patents or specialized publications would need to be consulted.

T-Type calcium channel inhibitor 2 is primarily researched for its potential applications in:

  • Neurology: As a candidate for treating neurological disorders like absence epilepsy and neuropathic pain due to its modulatory effects on neuronal excitability .
  • Cardiology: Potential use in managing arrhythmias and other cardiovascular conditions by regulating heart rhythm through T-Type calcium channel inhibition .
  • Cancer Therapy: Investigating its role in inhibiting tumor growth by targeting T-Type calcium channels involved in cellular proliferation .

Interaction studies involving T-Type calcium channel inhibitor 2 have focused on its selectivity and potency against various T-Type calcium channel subtypes. These studies are crucial for understanding the compound's pharmacodynamics and potential side effects:

  • Selectivity Profile: The compound shows differential inhibition across Cav3 subtypes, which is important for minimizing off-target effects while maximizing therapeutic efficacy .
  • Mechanistic Studies: Research indicates that T-Type calcium channel inhibitors can also affect other ion channels and signaling pathways, necessitating comprehensive interaction profiling to predict clinical outcomes .

Several compounds share similarities with T-Type calcium channel inhibitor 2 regarding their mechanism of action or target specificity. Below is a comparison highlighting their uniqueness:

Compound NameIC50 (µM)Target ChannelsUnique Features
Mibefradil~100Cav3.1, Cav3.2First marketed T-type blocker; broader spectrum
Pimozide~50Cav3.1Antipsychotic with T-type blocking properties
TTA-P222Cav3.1-Cav3.3Highly selective; potential for neurological use
SipatrigineNot specifiedCav3.xAnalgesic effects; interacts with multiple targets
A10484001.2-4.6Cav3.xDual action on N-type and T-type channels

T-Type calcium channel inhibitor 2 stands out due to its specific potency against multiple Cav subtypes while maintaining a favorable safety profile compared to older agents like mibefradil.

XLogP3

7

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

594.28286122 g/mol

Monoisotopic Mass

594.28286122 g/mol

Heavy Atom Count

43

Dates

Last modified: 08-10-2024

Explore Compound Types